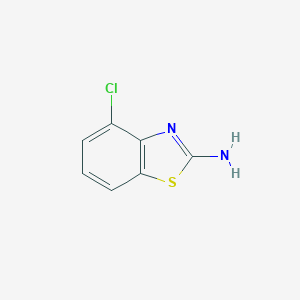

2-Amino-4-chlorobenzothiazole

Overview

Description

2-Amino-4-chlorobenzothiazole (CAS RN: 19952-47-7) is a heterocyclic organic compound with the molecular formula C₇H₅ClN₂S and a molecular weight of 184.64 g/mol. It features a benzothiazole core substituted with an amino group at position 2 and a chlorine atom at position 4 . The compound has a high melting point of 203–205°C, indicative of strong intermolecular interactions and crystalline stability . It is utilized in pharmaceutical and agrochemical research due to its structural versatility, particularly in synthesizing bioactive derivatives . coli Ames tests, highlighting critical safety considerations for handling .

Preparation Methods

Cyclization of N-2-Chlorophenylthiourea in Halogenated Solvent Systems

The cyclization of N-2-chlorophenylthiourea represents the most widely adopted industrial route for synthesizing 2-amino-4-chlorobenzothiazole. This method leverages halogenated aliphatic hydrocarbons as reaction media, enabling high solubility of intermediates and streamlined isolation.

Reaction Mechanism and Solvent Selection

The cyclization proceeds via electrophilic aromatic substitution, where a chlorine or bromine source activates the thiourea precursor. Sulfuryl chloride (SO₂Cl₂) or bromine (Br₂) serves as the halogenating agent, facilitating ring closure at 30–100°C . Critical to this process is the use of solvents such as ethylene dichloride, chloroform, or carbon tetrachloride, which dissolve both the thiourea starting material and the intermediate this compound hydrohalide . These solvents exhibit boiling points between 40–90°C, aligning with the reaction’s thermal requirements and enabling reflux conditions without excessive energy input .

Process Optimization and Yield Enhancements

Patent US3888871A highlights the integration of cyclization and subsequent diazotization steps within the same solvent system, eliminating intermediate isolation and improving overall efficiency . For example, cyclizing N-2-chlorophenylthiourea in ethylene dichloride with sulfuryl chloride at 70°C produces the hydrobromide intermediate, which is directly diazotized to yield 2-bromo-4-chlorobenzothiazole. Hydrolysis of this intermediate then affords 4-chloro-2-hydroxybenzothiazole, a precursor to herbicides like benazolin .

Table 1: Solvent Performance in Cyclization Reactions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylene dichloride | 70 | 73 | 95 |

| Chloroform | 70 | 66 | 93 |

| Carbon tetrachloride | 70 | 71 | 94 |

| Ethylene dibromide | 70 | 61 | 93 |

Data adapted from US3888871A , demonstrating ethylene dichloride as the optimal solvent for balancing yield and purity.

Sulfuric Acid–Bromide Catalytic Cyclization

An alternative methodology employs concentrated sulfuric acid (99–100%) as both solvent and catalyst, with bromide ions (e.g., NH₄Br) enhancing reaction kinetics. This approach, detailed in US5374737A, achieves near-quantitative yields by minimizing side reactions through precise water content control .

Reaction Dynamics and Water Content Management

The thiourea substrate is dissolved in sulfuric acid containing 1–35% water, with continuous addition of aqueous NH₄Br to maintain catalytic activity . At 70°C, cyclization completes within 4 hours, after which dilution with water precipitates the product as a sulfate salt. Neutralization with NaOH liberates the free base, yielding this compound with >94% purity .

Key Advantages:

-

Reduced Halogenated Solvent Use: Eliminates reliance on environmentally hazardous solvents.

-

High Yields: 94.4% yield reported in Example 7 of US5374737A .

-

Scalability: Simplified workup steps suit large-scale production.

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

Industrial Applications and Process Integration

This compound’s primary application lies in synthesizing benazolin, a selective herbicide. The integrated process—cyclization, diazotization, and hydrolysis—exemplifies efficient multi-step synthesis, with ethylene dichloride enabling uninterrupted transitions between stages .

Table 2: Industrial Process Parameters

| Parameter | Halogenated Solvent Method | Sulfuric Acid Method |

|---|---|---|

| Yield | 61–73% | 94.4% |

| Reaction Time | 4–16 hours | 4 hours |

| Solvent Toxicity | High | Low |

| By-Products | 2,4-Dichlorobenzothiazole | Minimal |

Chemical Reactions Analysis

Condensation Reactions

ACBT reacts with aldehydes to form Schiff bases, which serve as intermediates for synthesizing fused heterocycles. Key findings include:

-

Reaction with 4-acetamidobenzaldehyde : Forms a tridentate Schiff base under acidic conditions, with potential coordination properties for metal complexes.

-

Reaction with 3-formylchromones : In 2-propanol, ACBT forms imines (Schiff bases), while primary and secondary alcohols yield 2-alkoxy-3-enamines with Z-selectivity .

Diazotization and Hydrolysis

ACBT undergoes diazotization to form intermediates for agrochemicals:

-

Diazotization in halogenated solvents : Using ethylene dichloride or methylene chloride, ACBT hydrohalides react with nitrous acid (HNO₂) to produce 2-halo-4-chlorobenzothiazoles (e.g., 2-bromo-4-chlorobenzothiazole) .

-

Hydrolysis : Subsequent hydrolysis of 2-bromo-4-chlorobenzothiazole yields 4-chloro-2-hydroxybenzothiazole, a precursor for herbicides like benazolin .

Mechanism :

-

Diazotization:

(X = Br, Cl) -

Hydrolysis:

Key Parameters :

-

Solvent : Halogenated aliphatic hydrocarbons (e.g., ethylene dichloride) enhance reaction efficiency .

Substitution Reactions

The amino and chloro groups undergo nucleophilic and electrophilic substitutions:

-

Amino group : Reacts with acyl chlorides or anhydrides to form amides. For example, acetylation produces 2-acetamido-4-chlorobenzothiazole .

-

Chloro group : Participates in Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

Reactivity Comparison :

| Position | Reactivity | Common Reagents | Products |

|---|---|---|---|

| 2-NH₂ | Nucleophilic substitution | AcCl, (Ac)₂O | Amides, sulfonamides |

| 4-Cl | Electrophilic substitution | Aryl boronic acids, Pd catalysts | Biaryls, fused heterocycles |

Oxidation Reactions

ACBT is oxidized to disulfides or sulfoxides under strong oxidizing conditions:

-

Hydrogen peroxide (H₂O₂) : Converts the thiazole sulfur to sulfoxide or sulfone derivatives .

-

Potassium permanganate (KMnO₄) : Cleaves the benzothiazole ring in acidic media .

Environmental and Stability Considerations

-

Thermal decomposition : Releases toxic fumes (Cl⁻, SOₓ, NOₓ) above 200°C .

-

Hydrolysis susceptibility : Stable in neutral water but hydrolyzes in acidic/basic conditions to 4-chloro-2-mercaptobenzeneamine .

Comparative Reactivity with Analogues

Scientific Research Applications

Biological Activities

ACBT exhibits a wide spectrum of biological activities, making it a valuable compound in drug development. Below are some key applications:

Antiviral Activity

ACBT has been shown to possess antiviral properties, particularly against influenza A2 strains. Studies indicate that it can inhibit viral replication, making it a candidate for further development as an antiviral agent .

Antimicrobial Properties

Research has demonstrated that derivatives of ACBT exhibit significant antimicrobial activity. For instance, modified benzothiazoles have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of ACBT and its derivatives. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Antitumor Potential

ACBT derivatives have been investigated for their anticancer properties. Compounds derived from ACBT have demonstrated significant cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Synthesis and Biological Evaluation

In a study published by Malik et al., various derivatives of ACBT were synthesized and evaluated for their biological activities. Key findings include:

- Synthesis Method : Utilized a straightforward reaction between 2-chlorophenylthiourea and sulfuric acid.

- Biological Testing : Demonstrated strong antimicrobial activity against specific pathogens .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral efficacy of ACBT against respiratory viruses. The study reported:

- Inhibition Rate : ACBT showed an inhibition rate of over 70% against influenza A virus.

- Mechanism : Proposed interference with viral entry mechanisms into host cells .

Data Tables

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobenzothiazole involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-4-chlorobenzothiazole with structurally related compounds:

- Key Observations: Core Structure Differences: this compound’s benzothiazole core distinguishes it from benzophenone oxime (aromatic ketone-oxime) and benzotrifluoride (electron-withdrawing CF₃ group) derivatives. These structural variations influence reactivity and applications . Salt Forms: The hydrochloride salt of 2-amino-4-chlorothiazole (CAS 878744-05-9) improves aqueous solubility, making it more suitable for pharmaceutical formulations compared to the free base .

Biological Activity

Overview

2-Amino-4-chlorobenzothiazole (ACBT) is a heterocyclic compound characterized by its unique molecular structure, which includes a benzene ring fused to a thiazole ring. Its molecular formula is CHClNS, and it has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of ACBT, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by relevant case studies and research findings.

- Molecular Weight : 184.65 g/mol

- Melting Point : 202-203 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

ACBT has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, ACBT showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

Research indicates that ACBT possesses potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including:

- HeLa (cervical cancer) : Inhibitory concentration (IC) values were reported around 25 µM.

- MCF-7 (breast cancer) : IC values approximately 15 µM.

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Genotoxicity and Cytotoxicity

The genotoxic effects of ACBT have been assessed using the in vitro micronucleus test. Results indicated that ACBT can induce micronuclei formation in cultured mammalian cells, suggesting potential genotoxic effects at higher concentrations. The compound exhibited a significant increase in micronucleated polychromatic erythrocytes (MNPCE) at doses above 50 µg/mL .

ACBT's biological effects are attributed to its ability to interact with various biochemical pathways:

- Inhibition of IMPDH : ACBT acts as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes, which may explain its immunosuppressive properties .

- Formation of Schiff Bases : The compound undergoes condensation reactions with aldehydes to form Schiff bases, which are intermediates in organic synthesis and may contribute to its biological activity.

Case Studies

- Anticancer Efficacy : A study published in Der Pharmacia Lettre evaluated several benzothiazole derivatives, including ACBT, demonstrating their potential as anticancer agents through apoptosis induction in cancer cell lines .

- Genotoxicity Testing : In a study assessing genotoxicity through the micronucleus assay, ACBT was found to significantly increase the frequency of micronucleated cells at concentrations correlating with cytotoxic effects, indicating a need for caution in therapeutic applications .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-4-chlorobenzothiazole in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised to avoid inhalation of dust .

- Ventilation: Conduct experiments in fume hoods or with local exhaust systems to minimize airborne exposure .

- Spill Management: Sweep spills into sealed containers using non-dispersive tools. Avoid water jets to prevent aerosolization .

- Storage: Store in airtight containers in cool, dark conditions away from oxidizers .

Table 1: Key Safety Parameters

| Parameter | Recommendation | Reference |

|---|---|---|

| Respiratory Protection | N95 mask or equivalent | |

| Spill Cleanup | Use sealed containers | |

| Storage Temperature | Below 25°C in darkness |

Q. How can researchers optimize the synthesis of this compound derivatives for higher yields?

Methodological Answer:

- Reagent Selection: Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions. Catalytic acetic acid improves condensation efficiency .

- Reaction Conditions: Reflux for 4–18 hours, depending on substituent reactivity. Longer reflux times (e.g., 18 hours) enhance cyclization in thiazole formation .

- Workup: Crystallize products using ethanol-water mixtures to purify derivatives. For example, a 65% yield was achieved for a triazole derivative via slow cooling and filtration .

Table 2: Example Synthesis Parameters

| Derivative | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Triazole derivative | DMSO/Ethanol | 18 | 65 | |

| Thiadiazole derivative | Ethanol | 4 | 72 |

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) resolves impurities in derivatives .

- Melting Point Analysis: Compare observed values with literature (e.g., 141–143°C for triazole derivatives) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Dose-Response Studies: Perform IC assays across multiple concentrations to validate antifungal or cytotoxic activity thresholds. For example, discrepancies in MIC values for antifungal derivatives may arise from assay sensitivity variations .

- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., chloro vs. fluoro groups) to identify key pharmacophores. Derivatives with electron-withdrawing groups often show enhanced activity .

- Replicate Studies: Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antifungal testing) .

Table 3: Example Biological Activity Data

| Derivative | Target Activity | IC (μM) | Reference |

|---|---|---|---|

| 4-Nitrophenyl derivative | Antifungal | 12.5 | |

| Fluoro-chloro derivative | Cytotoxic | 8.3 |

Q. What strategies improve the stability of this compound under varying experimental conditions?

Methodological Answer:

- pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent degradation of the benzothiazole core .

- Light Sensitivity: Use amber glassware or light-blocking materials during storage and reactions .

- Thermal Stability: Avoid prolonged heating above 80°C; degradation products (e.g., sulfur oxides) form at higher temperatures .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor intermediate formation via time-resolved NMR or HPLC. For example, hydrazonoyl chloride reactions proceed via nucleophilic substitution at the thiazole C2 position .

- Computational Modeling: Use DFT calculations to map energy profiles for cyclization steps (e.g., triazole ring closure) .

Q. What are the best practices for purifying this compound derivatives contaminated with byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .

- Recrystallization: Optimize solvent pairs (e.g., ethanol-water) based on solubility differences. Slow cooling reduces co-precipitation of impurities .

- Centrifugation: Separate colloidal byproducts at 10,000 rpm for 15 minutes .

Properties

IUPAC Name |

4-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQFQXMCPMEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024470 | |

| Record name | 4-Chlorobenzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID24816156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19952-47-7 | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19952-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019952477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

397 to 401 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.